molecular formula C16H12ClN3OS B1486965 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol CAS No. 860609-53-6

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol

Cat. No.: B1486965
CAS No.: 860609-53-6
M. Wt: 329.8 g/mol
InChI Key: NAZPPBJJNQMGTI-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : A study highlights the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including the discussion on the methods for preparing these compounds in excellent yields. The research emphasizes the wide spectrum of biological activities associated with pyrimidine nucleus-containing heterocyclic systems, such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties (Bassyouni & Fathalla, 2013).

  • Cytotoxic Activity : Another study focuses on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. This research provides insight into the crystal structure of these compounds and evaluates their cytotoxic activity against various human cell lines, offering a foundation for potential chemotherapeutic applications (Stolarczyk et al., 2018).

  • Antitumor Activity : The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored. This work demonstrates the potent anticancer activity of these compounds against various human cancer cell lines, positioning them as candidates for further drug development (Hafez & El-Gazzar, 2017).

Chemical Properties and Applications

  • C-S Bond Cleavage : Research into the chemical properties of related sulfanyl pyrimidinol derivatives includes the study of C-S bond cleavage leading to the formation of a tetranuclear Cu(I) cluster. This investigation provides valuable insights into the reaction mechanisms and potential applications in the synthesis of complex metal-centered clusters (Huang et al., 2007).

  • N-Oxide Derivatives Synthesis : The efficient synthesis of N-oxide derivatives from substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles has been documented. This process showcases the adaptability and functional diversity of sulfanyl pyrimidinol derivatives in organic synthesis, leading to compounds with potential pharmacological activities (Ray et al., 2007).

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-12-1-3-14(4-2-12)22-10-13-9-15(21)20-16(19-13)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZPPBJJNQMGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol
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6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol
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6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol

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